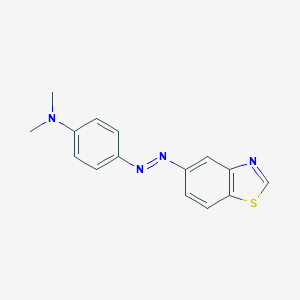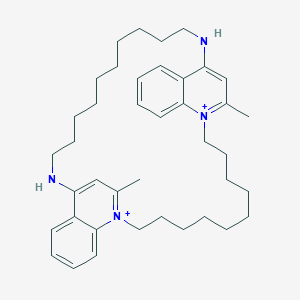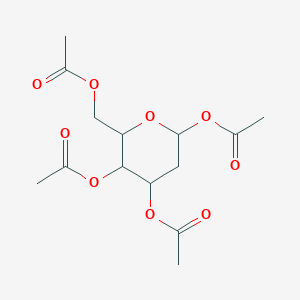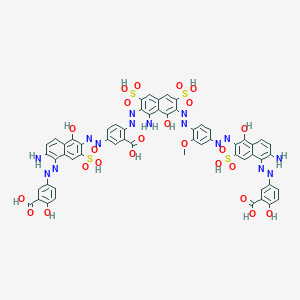![molecular formula C24H18N2O8 B231025 tetramethyl 17,18-diazapentacyclo[8.6.1.12,5.013,17.09,18]octadeca-1(16),2,4,6,8,10,12,14-octaene-3,4,11,12-tetracarboxylate](/img/structure/B231025.png)
tetramethyl 17,18-diazapentacyclo[8.6.1.12,5.013,17.09,18]octadeca-1(16),2,4,6,8,10,12,14-octaene-3,4,11,12-tetracarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetramethyl indolizino[5’,4’,3’:3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate is a complex organic compound belonging to the indolizine family. Indolizines are known for their unique structural properties and diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tetramethyl indolizino[5’,4’,3’:3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate typically involves multi-step reactions starting from simpler indolizine derivatives. Common synthetic routes include:
Scholtz Reaction: This classical method involves the condensation of pyridine with pyrrole derivatives under acidic conditions.
Chichibabin Reaction: Another traditional approach, which uses pyridine and pyrrole scaffolds to form the indolizine core.
Transition Metal-Catalyzed Reactions: Recent advancements have introduced the use of transition metals like palladium and copper to catalyze the formation of indolizine rings.
Industrial Production Methods: Industrial production of this compound may involve scaling up the aforementioned synthetic routes with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction setups are employed to enhance efficiency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions: Tetramethyl indolizino[5’,4’,3’:3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
Tetramethyl indolizino[5’,4’,3’:3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Tetramethyl indolizino[5’,4’,3’:3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan share structural similarities with indolizines and exhibit diverse biological activities.
Indolizine Derivatives: Other indolizine derivatives, such as camptothecin, are known for their anticancer properties.
Uniqueness: Tetramethyl indolizino[5’,4’,3’:3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate stands out due to its unique structural features and the ability to undergo a wide range of chemical reactions, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C24H18N2O8 |
|---|---|
Peso molecular |
462.4 g/mol |
Nombre IUPAC |
tetramethyl 17,18-diazapentacyclo[8.6.1.12,5.013,17.09,18]octadeca-1(16),2,4,6,8,10,12,14-octaene-3,4,11,12-tetracarboxylate |
InChI |
InChI=1S/C24H18N2O8/c1-31-21(27)15-11-7-5-9-14-20-18(24(30)34-4)16(22(28)32-2)12-8-6-10-13(26(12)20)19(25(11)14)17(15)23(29)33-3/h5-10H,1-4H3 |
Clave InChI |
QTGAEJBGSWUAAH-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C2C=CC=C3N2C(=C1C(=O)OC)C4=CC=CC5=C(C(=C3N54)C(=O)OC)C(=O)OC |
SMILES canónico |
COC(=O)C1=C2C=CC=C3N2C(=C1C(=O)OC)C4=CC=CC5=C(C(=C3N54)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-[(phenylsulfonyl)amino]benzamide](/img/structure/B230996.png)


